1-(4-Methylpentyl)azepan-2-one
Description
Azepan-2-one, also known as caprolactam, is a seven-membered lactam ring that serves as a foundational structure for numerous derivatives with diverse applications in organic synthesis, pharmaceuticals, and materials science. The compound 1-(4-Methylpentyl)azepan-2-one features a branched alkyl chain (4-methylpentyl) attached to the nitrogen atom of the azepan-2-one ring. This substituent introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
88606-98-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(4-methylpentyl)azepan-2-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)7-6-10-13-9-5-3-4-8-12(13)14/h11H,3-10H2,1-2H3 |
InChI Key |
SQTCTYHSJHUSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpentylamine with a suitable lactam precursor under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpentyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted azepane derivatives .
Scientific Research Applications
1-(4-Methylpentyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Methylpentyl)azepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Properties
- Comparable to the 4-methylpentyl group in phosphonothiolate esters, which exhibit stability in nonpolar environments .
- Aromatic/Electron-Withdrawing Groups (e.g., Tosyl) : Elevate melting points (e.g., 142–154°C for 1-Tosylazepan-2-one) due to increased intermolecular forces .
- Heterocyclic Substituents (e.g., Triazole, Oxadiazole) : Introduce sites for hydrogen bonding and bioactivity. For example, sulfur-containing triazoles may interact with biological targets via thiol-disulfide exchange .
Research Findings and Key Observations
Synthetic Efficiency : Tosyl-substituted azepan-2-ones demonstrate superior synthetic scalability compared to bulkier analogs, highlighting the role of substituent size in reaction optimization .
Solubility Trade-offs : Hydrophobic substituents like 4-methylpentyl may limit aqueous solubility but enhance compatibility with lipid-based delivery systems .
Biological Potential: Heterocyclic derivatives (e.g., oxadiazole, triazole) show promise in early-stage bioactivity studies, though specific data for this compound remain unexplored .
Biological Activity
1-(4-Methylpentyl)azepan-2-one, a compound belonging to the class of azepanes, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring structure containing a ketone functional group. The molecular formula is C12H23NO, and its molecular weight is approximately 197.33 g/mol. The compound's structure is crucial for its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- CNS Activity : There is evidence that it interacts with central nervous system (CNS) receptors, potentially influencing mood and behavior.
- Anti-inflammatory Effects : Some studies have indicated that it may reduce inflammation, which could be beneficial in treating conditions like arthritis.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory | |
| CNS Interaction | Modulatory | |
| Anti-inflammatory | Reducing |
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate neurotransmitter systems and interact with specific receptors in the CNS. This modulation may lead to altered signaling pathways associated with mood regulation and pain perception.
Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.
Study 2: CNS Effects
In a controlled animal study, the administration of this compound resulted in observable changes in behavior consistent with anxiolytic effects. The compound was found to decrease anxiety-like behaviors in rodents when assessed using the elevated plus maze test.
Study 3: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
